molecular formula CH5NO2 B1381009 Ammonium-D4 formate-D CAS No. 65387-23-7

Ammonium-D4 formate-D

Cat. No.: B1381009
CAS No.: 65387-23-7
M. Wt: 68.087 g/mol
InChI Key: VZTDIZULWFCMLS-AQOVZKNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ammonium-D4 formate-D is a compound with the molecular formula CH5NO2 . It is not intended for human or veterinary use and is used only for research.


Synthesis Analysis

Ammonium formate can be produced economically via a simple reaction of ammonia and formic acid . It is safe to transport and store because it is solid under ambient conditions .


Molecular Structure Analysis

The molecular formula of this compound is CH5NO2. The average mass is 63.056 Da and the monoisotopic mass is 63.032028 Da .


Chemical Reactions Analysis

Ammonium formate can be fed into an electrochemical cell, where an applied potential can decompose it to hydrogen, nitrogen, and carbon dioxide . In practice, an experimental cell reduces ammonium to hydrogen at the cathode and oxidizes formate to carbon dioxide at the anode .


Physical and Chemical Properties Analysis

Ammonium formate is a colorless, hygroscopic, crystalline solid . In terms of electrochemical potential, Eeq for the conversion of solid ammonium formate under ambient conditions to hydrogen, carbon dioxide, and nitrogen is -45 mV and Eeq for the conversion of liquid ammonium formate at 120 °C is +55 mV .

Scientific Research Applications

Dehalogenation of Aromatic Chlorocarbons

Ammonium formate catalytic transfer hydrogenolysis, when combined with palladium on carbon, has been utilized for rapidly dehalogenating mono- or polychlorinated aromatic compounds in neutral media at ambient conditions (Anwer & Spatola, 1985). This process is significant for the facile removal of chlorine from aromatic nuclei.

Labeling of Peptides

Using deuterated ammonium formate in catalytic transfer hydrogenation allows for efficient transfer hydrogenolysis of peptides containing p-chlorophenylalanine, facilitating the preparation of deuterium-labeled peptides (Anwer, Porter, & Spatola, 2009). This technique is vital for creating labeled products for various research applications.

Organic Synthesis

Ammonium formate is widely used as a hydrogen donor in catalytic transfer hydrogenation for organic synthesis. Its applications include the reduction of nitric functional groups, dehalogenation of aromatic chlorocarbons, deprotection of functional groups, and reduction of ketones and unsaturated ketones (Sun Li-min, 2005).

Resilience of Formate Cage in Multiferroic Materials

Research on dimethyl ammonium manganese formate, a dense metal organic framework (MOF), shows its remarkable resilience under pressure. The formate cage in this MOF demonstrates substantial structural stability, which is critical for understanding and developing multiferroic materials (Chitnis et al., 2018).

Synthesis of Highly Deuterated Compounds

Deuterated ammonium formate serves as an efficient deuterium source in transfer deuteration reactions for synthesizing highly deuterated compounds, such as substituted piperidines, piperazines, and tetrahydroisoquinolines (Derdau, 2004). This application is significant for creating specific isotopically labeled molecules.

Determination of Herbicides in Environmental Samples

Ammonium formate is used in thermospray liquid chromatography-mass spectrometry for determining herbicides like triazines and chlorinated phenoxyacetic acids in soil and water samples. It aids in the formation of distinct adduct ions, contributing to the accurate analysis of these substances (Barceló, 1989).

Deprotection and Removal of Peptides

Ammonium formate catalytic transfer hydrogenation is used for the cleavage and concurrent deprotection of peptides from solid-phase resins. This method operates under ambient conditions and neutral media, proving effective for peptide synthesis (Anwer & Spatola, 1981).

Reducing Agent in Selective Catalytic Reduction

Ammonium formate acts as a suitable ammonia precursor compound for the selective catalytic reduction of nitrogen oxides in diesel exhaust gas. It decomposes to form ammonia and other compounds under specific conditions, making it useful in environmental applications (Kröcher, Elsener, & Jacob, 2009).

EPR Dosimetry

Ammonium formate serves as a sensitive material for electron paramagnetic resonance (EPR) dosimetry, particularly for low-dose radiation measurements. Its sensitivity and signal stability make it suitable for applications in radiation therapy (Gustafsson, Olsson, Lund, & Lund, 2004).

Hydrogen Storage System

Ammonium formate is utilized in a reversible hydrogen storage-evolution process, showcasing rapid reaction kinetics and control over hydrogen storage and evolution under mild conditions. This application is significant in the field of sustainable energy storage (Su, Yang, Lu, & Lin, 2015).

Mechanism of Action

In an electrochemical cell that decomposes ammonium formate at 105 °C, hydrogen evolves at the cathode and formate oxidizes at the anode, both with approximately 100% Faradaic efficiency . Under the operating conditions, ammonia evaporates before it can oxidize .

Safety and Hazards

Ammonium formate may cause skin irritation, serious eye irritation, and respiratory irritation . It is also noted that dust can form an explosive mixture with air .

Future Directions

Ammonium formate is being investigated as an energy carrier . It can be produced economically, is safe to transport and store, and can be used in an electrochemical cell that results in a modular release of hydrogen with potentially zero net-carbon emissions .

Properties

IUPAC Name

deuterioformate;tetradeuterioazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2O2.H3N/c2-1-3;/h1H,(H,2,3);1H3/i1D;/hD4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTDIZULWFCMLS-AQOVZKNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)[O-].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=O)[O-].[2H][N+]([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

68.087 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
Ammonium-D4 formate-D

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